molecular formula C11H13FN2O B1398971 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline CAS No. 209960-86-1

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline

Cat. No.: B1398971
CAS No.: 209960-86-1
M. Wt: 208.23 g/mol
InChI Key: JURATKBVLXAVTN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline is a fluorinated aromatic amine with a pyrrolidine ring attached to the carbonyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research fields, including medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s structure, which includes a pyrrolidine ring, allows it to efficiently explore the pharmacophore space due to sp3-hybridization and contribute to the stereochemistry of the molecule

In biochemical reactions, this compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in several diseases . The compound’s ability to bind to these enzymes and inhibit their activity highlights its potential as a therapeutic agent.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular activities, such as inhibition of enzyme activity or modulation of gene expression .

For example, the compound’s ability to inhibit carbonic anhydrase isoenzymes can impact cellular pH regulation and ion transport, which are critical for maintaining cellular homeostasis . Additionally, its effects on gene expression can lead to alterations in cellular metabolism and function, further highlighting its potential as a research tool and therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific binding sites on enzymes and proteins, leading to inhibition or activation of their activity .

For instance, the compound’s inhibition of carbonic anhydrase isoenzymes is achieved through its binding to the active site of the enzyme, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to changes in cellular pH regulation and ion transport, affecting overall cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s metabolism can affect its bioavailability and overall effectiveness in biochemical reactions .

For example, the compound’s interaction with carbonic anhydrase isoenzymes can influence metabolic flux and metabolite levels, impacting cellular pH regulation and ion transport . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline typically involves the reaction of 3-fluoroaniline with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(pyrrolidine-1-carbonyl)pyridine
  • 3-Fluoro-4-(pyrrolidine-1-carbonyl)benzene
  • 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenol

Uniqueness

3-Fluoro-4-(pyrrolidine-1-carbonyl)aniline is unique due to the presence of both a fluorine atom and a pyrrolidine ring in its structure. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

(4-amino-2-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-7-8(13)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURATKBVLXAVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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